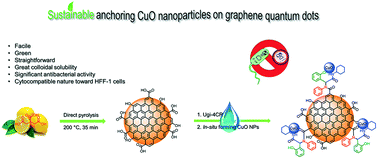Efficient anchoring of CuO nanoparticles on Ugi four-component-functionalized graphene quantum dots: colloidal soluble nanoplatform with great photoluminescent and antibacterial properties†
Reaction Chemistry & Engineering Pub Date: 2022-02-14 DOI: 10.1039/D1RE00455G
Abstract
In this work, the sustainable functionalization of graphene quantum dots (GQDs) obtained from citric acid via a novel, green, facile, and straightforward approach for effectively anchoring CuO nanoparticles (CuO NPs) and accordingly improving their colloidal solubility and antibacterial activity is reported. The GQDs were first synthesized through a green hydrothermal method and participated in a Ugi four-component reaction (Ugi-4CR) in water for carboxamide functionalization. Finally, in situ anchoring of CuO NPs was applied towards the Ugi-functionalized GQDs to synthesize the GQD-Ugi@CuO core–shell nanostructure. The constructed nanomaterials were characterized using XRD, FT-IR, NMR, TEM, DLS, UV-vis, and PL techniques. Significant antibacterial activity was observed for GQD-Ugi@CuO against both E. coli (MBC: 32 μg mL−1, MIC: 16 μg mL−1) and S. aureus (MBC: 64 μg mL−1, MIC: 32 μg mL−1) bacteria. The MTT assay reveals a good cytocompatibility for GQD-Ugi@CuO towards human skin fibroblast (HFF-1) cells. The results indicate that the synthesized GQD-Ugi@CuO has the potential to be employed as a safe photoluminescent nanoplatform with great antimicrobial activity.


Recommended Literature
- [1] Back cover
- [2] A double sandwich silver(I) polymer with 1,1′-bis(diethyldithiocarbamate)-ferrocene
- [3] Back cover
- [4] Facile one-pot synthesis of heterostructure SnO2/ZnO photocatalyst for enhanced photocatalytic degradation of organic dye†
- [5] The dome of gold nanolized for catalysis†
- [6] Pseudocapacitance-dominated high-performance and stable lithium-ion batteries from MOF-derived spinel ZnCo2O4/ZnO/C heterostructure anode
- [7] Limit cycles in the plane. An equivalence class of homogeneous systems
- [8] A brief review on thermally induced oxidation and oxidative etching of thin MoS2 crystals
- [9] Effect of ceria loading on Zr-pillared clay catalysts for selective catalytic reduction of NO with NH3†
- [10] Back cover










